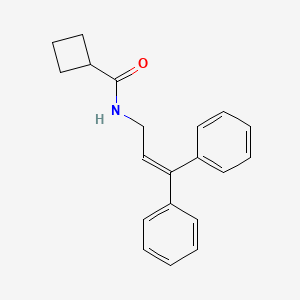
N-(3,3-Diphenylprop-2-en-1-yl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3-Diphenylprop-2-en-1-yl)cyclobutanecarboxamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a cyclobutanecarboxamide core with a 3,3-diphenylprop-2-en-1-yl substituent. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Diphenylprop-2-en-1-yl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 3,3-diphenylprop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
N-(3,3-Diphenylprop-2-en-1-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings or the cyclobutanecarboxamide moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
N-(3,3-Diphenylprop-2-en-1-yl)cyclobutanecarboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of N-(3,3-Diphenylprop-2-en-1-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
1,3-Diphenylprop-2-en-1-one: A related compound with a similar structure but lacking the cyclobutanecarboxamide moiety.
3,3-Diphenylprop-2-en-1-amine: The amine precursor used in the synthesis of N-(3,3-Diphenylprop-2-en-1-yl)cyclobutanecarboxamide.
Cyclobutanecarboxylic acid: The carboxylic acid precursor used in the synthesis.
Uniqueness
This compound is unique due to its combination of a cyclobutanecarboxamide core with a 3,3-diphenylprop-2-en-1-yl substituent This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
特性
CAS番号 |
920317-77-7 |
|---|---|
分子式 |
C20H21NO |
分子量 |
291.4 g/mol |
IUPAC名 |
N-(3,3-diphenylprop-2-enyl)cyclobutanecarboxamide |
InChI |
InChI=1S/C20H21NO/c22-20(18-12-7-13-18)21-15-14-19(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,14,18H,7,12-13,15H2,(H,21,22) |
InChIキー |
USGHTYXNEZXHLR-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C(=O)NCC=C(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


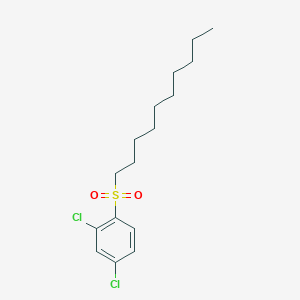
![6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14186437.png)
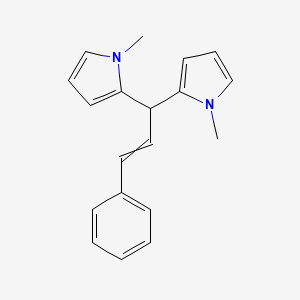
![Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]-](/img/structure/B14186445.png)
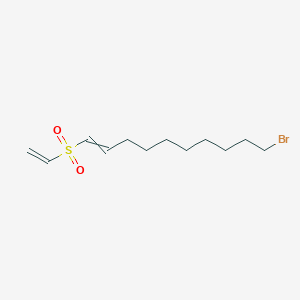
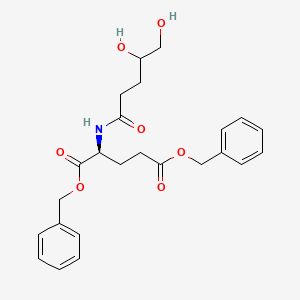
![4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl-](/img/structure/B14186469.png)
![6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14186484.png)
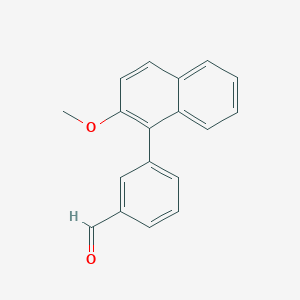
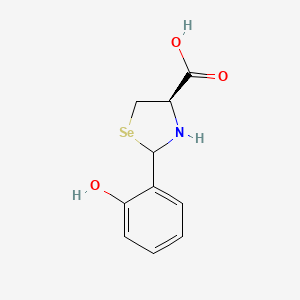
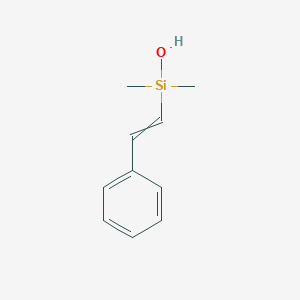
![N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B14186501.png)
![5,5'-(1,4-Phenylene)bis[2-(6-bromohexyl)-2H-tetrazole]](/img/structure/B14186514.png)
![N-(2-Ethylphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14186519.png)
